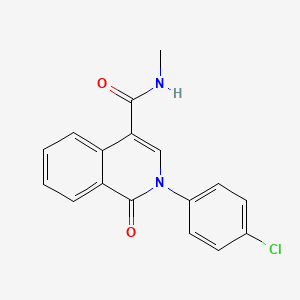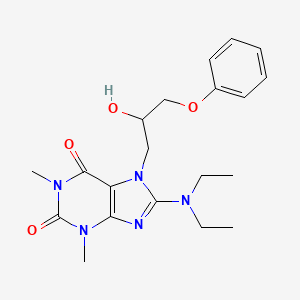
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an organic compound that falls under the category of purine derivatives. Known for its unique chemical structure that features both hydrophobic and hydrophilic regions, it serves various roles in scientific research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis, involving protection, deprotection, and substitution reactions. The process begins with the preparation of an appropriate purine derivative, followed by functional group modifications to introduce the diethylamino and hydroxy-phenoxypropyl groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods:
Industrial synthesis might involve large-scale batch reactors with meticulous control of temperature, pH, and reagent concentrations to ensure consistent product quality. Catalytic methods and green chemistry principles are often employed to enhance efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, often facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are also possible, using reagents such as lithium aluminum hydride.
Substitution: : It participates in various nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and other electrophiles/nucleophiles.
Major Products:
Oxidation: : Leads to the formation of oxidized derivatives with altered functional groups.
Reduction: : Results in reduced forms retaining the core purine structure.
Substitution: : Produces modified purine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: : Used as a catalyst in organic synthesis.
Material Science: : Incorporated into materials for specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, facilitating the study of biochemical pathways.
Signal Transduction: : Its derivatives are used to probe cellular signaling mechanisms.
Medicine:
Therapeutic Agents: : Investigated for potential use in treating conditions like cancer, due to its ability to interact with DNA and RNA.
Drug Development: : Serves as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: : Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
Molecular Targets:
The compound exerts its effects primarily by interacting with nucleic acids and proteins. It binds to specific sites on enzymes or receptors, altering their activity and thus affecting cellular processes.
Pathways Involved:
Signal Transduction Pathways: : It can modulate pathways involving protein kinases and phosphatases.
Gene Expression: : Influences transcription and translation processes by interacting with DNA and RNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Theophylline: : Another purine derivative with similar but distinct biological activities.
Caffeine: : Shares structural similarities and some pharmacological effects but differs in its specific interactions and potency.
Aminophylline: : A compound that combines theophylline with an ethylenediamine, used mainly in respiratory therapy.
Uniqueness:
What sets 8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer a balance of hydrophilic and hydrophobic properties, making it versatile in a range of applications from drug design to material science.
That was quite a deep dive into the world of purine derivatives! Anything else on your mind?
Eigenschaften
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)23(4)20(28)22(17)3)25(19)12-14(26)13-29-15-10-8-7-9-11-15/h7-11,14,26H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHXFCXWWIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
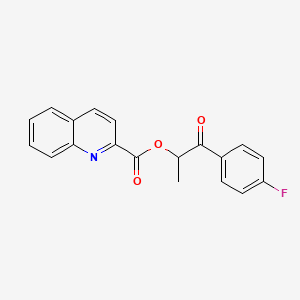
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)
![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)
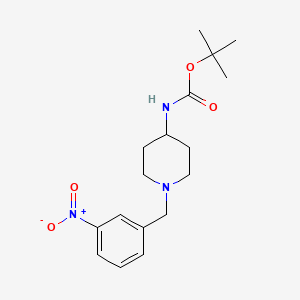
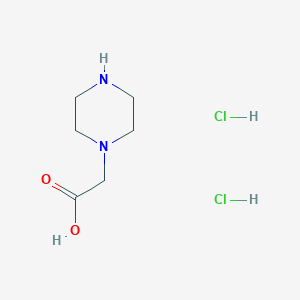
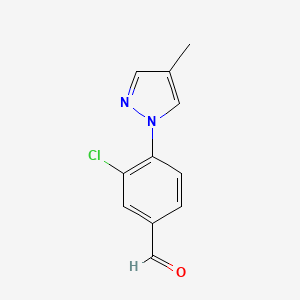
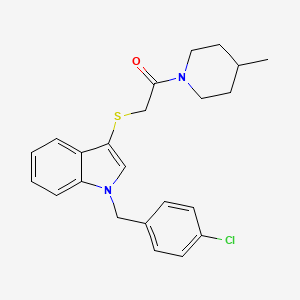
![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980000.png)
![2-Chloro-N-[1-[4-(difluoromethyl)pyrimidin-2-yl]ethyl]propanamide](/img/structure/B2980003.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2980004.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)
